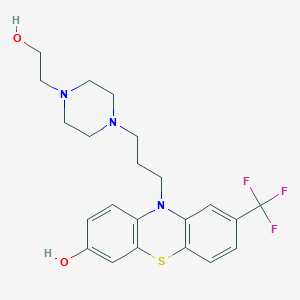

Rofecoxib-d5

Vue d'ensemble

Description

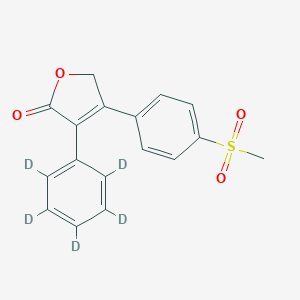

Rofecoxib-d5 is an internal standard for the quantification of rofecoxib . It is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2 over COX-1 .

Synthesis Analysis

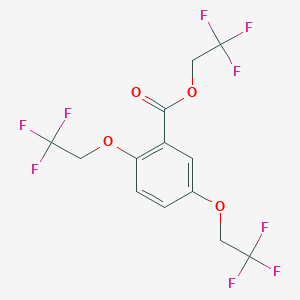

The synthesis of Rofecoxib-d5 involves complex and variable pharmacokinetics . It is highly plasma-protein bound and is metabolized primarily by cytosolic reductases to inactive metabolites . A new synthesis of a NO-releasing prodrug of rofecoxib has been developed .Molecular Structure Analysis

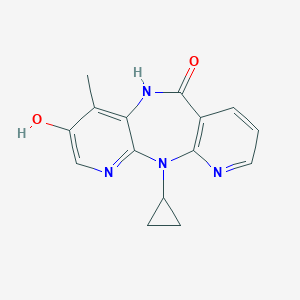

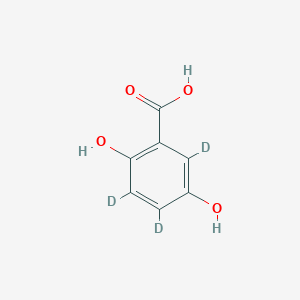

Rofecoxib-d5 has a molecular formula of C17H14O4S . Its molecular weight is 319.4 g/mol . The structure includes a 4-methylsulfonylphenyl group and a 2,3,4,5,6-pentadeuteriophenyl group .Chemical Reactions Analysis

Rofecoxib-d5 exhibits promising anti-inflammatory, analgesic, and antipyretic activity . It selectively inhibits cyclooxygenase (COX)-2 isoenzyme in a dose-dependent manner . It is metabolized primarily by cytosolic reductases to inactive metabolites .Physical And Chemical Properties Analysis

Rofecoxib-d5 is a white to off-white to light yellow powder . It is sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water .Applications De Recherche Scientifique

Non-Steroidal Anti-Inflammatory Drug (NSAID)

Rofecoxib-d5 is a new generation non-steroidal anti-inflammatory agent (NSAID) that exhibits promising anti-inflammatory, analgesic, and antipyretic activity . It selectively inhibits cyclooxygenase (COX)-2 isoenzyme in a dose-dependent manner .

Pain Management

Various experimental models and clinical studies have demonstrated rofecoxib to be superior, or at least equivalent, in anti-inflammatory, analgesic, and antipyretic efficacy to comparator nonselective NSAIDs in osteoarthritis, rheumatoid arthritis, and other pain models .

Alzheimer’s Disease

Emerging evidence suggests that rofecoxib may also find potential use as supportive therapy in various pathophysiologic conditions like Alzheimer’s disease .

Cancer Treatment

Rofecoxib may be used in the treatment of various malignant tumors and polyps, where COX-2 is overly expressed .

Gastrointestinal Tolerance

Rofecoxib is generally well-tolerated. Analysis of data pooled from several trials suggests that rofecoxib is associated with fewer incidences of clinically symptomatic gastrointestinal ulcers and ulcer complications compared to conventional NSAIDs .

Drug Interaction

No clinically significant drug interaction has been reported for rofecoxib except with diuretics, where it reverses their salt-wasting effect and thus can be clinically exploited in electrolyte-wasting disorders .

Internal Standard for Quantification

Rofecoxib-d5 is intended for use as an internal standard for the quantification of rofecoxib by GC- or LC-MS .

Drug Design

The selective cyclooxygenase-2 (COX-2) inhibitor rofecoxib was selected as a pivot molecule to perform virtual ligand-based screening from six commercial databases . This could lead to the identification of new rofecoxib-based cyclooxygenase-2 inhibitors .

Mécanisme D'action

Target of Action

Rofecoxib-d5 primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins , which are mediators of inflammation. By inhibiting COX-2, Rofecoxib-d5 can reduce the production of these inflammatory mediators .

Mode of Action

Rofecoxib-d5 selectively inhibits the COX-2 isoenzyme, thereby reducing the synthesis of prostaglandins . This selectivity for COX-2 over COX-1 is approximately 1000-fold .

Biochemical Pathways

The primary biochemical pathway affected by Rofecoxib-d5 is the prostaglandin synthesis pathway . By inhibiting COX-2, Rofecoxib-d5 reduces the production of prostaglandins, which are key mediators of inflammation. This results in an overall reduction in inflammation and associated symptoms .

Pharmacokinetics

Rofecoxib-d5 exhibits complex and variable pharmacokinetics. It has a mean oral bioavailability of approximately 93% at therapeutically recommended doses of 125, 25, and 50 mg . The drug is highly plasma-protein bound and is primarily metabolized by cytosolic reductases to inactive metabolites . Rofecoxib-d5 is predominantly eliminated by hepatic metabolism, with a terminal half-life of approximately 17 hours during steady state .

Result of Action

The molecular and cellular effects of Rofecoxib-d5’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, Rofecoxib-d5 can decrease inflammation and associated symptoms such as pain and fever . Additionally, Rofecoxib-d5 has been shown to deactivate glial cells, further contributing to its anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rofecoxib-d5. For instance, Rofecoxib-d5 is photosensitive and base-sensitive in solution form . Additionally, certain drug interactions can affect the action of Rofecoxib-d5. For example, concurrent use of low-dose aspirin for cardiovascular risk reduction may negate the gastropreserving effect of Rofecoxib-d5 . Furthermore, Rofecoxib-d5 can reverse the salt-wasting effect of diuretics, which can be clinically exploited in electrolyte-wasting disorders .

Safety and Hazards

Rofecoxib-d5 is associated with an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke . It is also associated with an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines .

Propriétés

IUPAC Name |

3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJQGNCSTQAWON-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470549 | |

| Record name | Rofecoxib-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rofecoxib-d5 | |

CAS RN |

544684-93-7 | |

| Record name | Rofecoxib-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

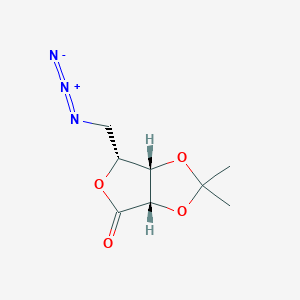

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)